molecular formula C15H13FN2O2 B2535814 (3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2309732-16-7

(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No. B2535814
CAS RN: 2309732-16-7
M. Wt: 272.279
InChI Key: FTTWGZLJMFTPIG-UHFFFAOYSA-N
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Description

The compound “(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported in the literature . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been investigated for its synthesis and structural properties. In a study focused on boric acid ester intermediates with benzene rings, similar compounds were synthesized through a three-step substitution reaction. The structural confirmation was achieved using spectroscopic methods and X-ray diffraction, with further insights gained from density functional theory (DFT) calculations. These analyses revealed the molecular structures and physicochemical properties, highlighting the compound's potential in various scientific applications due to its distinct chemical behavior (Huang et al., 2021).

Photophysical Properties for Material Science

Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share structural motifs with the target compound, demonstrated significant potential in material science, especially in the development of emitters with large Stokes' shifts. These compounds were synthesized and characterized, showing absorption and emission maxima suitable for applications in optoelectronics and fluorescent materials (Volpi et al., 2017).

Antimicrobial Activity

A related area of investigation involves the synthesis of derivatives that possess antimicrobial properties. For instance, compounds structurally related to the target molecule were synthesized and showed good antimicrobial activity, comparable to standard drugs. This suggests potential pharmaceutical applications for derivatives of (3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone in combating microbial infections (Kumar et al., 2012).

Fluorophore Development

The modification of fluorophores through fluorination to enhance their photostability and spectroscopic properties is another significant area of application. Research on bis(2,4,5-trifluorophenyl)methanone, a compound with a similar functional group arrangement, has led to the development of novel fluorinated fluorophores. These studies focus on achieving tunable absorption and emission spectra, which are essential for advanced imaging and sensor applications (Woydziak et al., 2012).

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-20-14-5-4-10(7-12(14)16)15(19)18-8-11-3-2-6-17-13(11)9-18/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTWGZLJMFTPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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